J9 Exhibits a 10.5-Fold Therapeutic Window Between Dexamethasone-Dependent and Independent Cytotoxicity in CUTLL1 T-ALL Cells
J9 demonstrates a profound context-dependent cytotoxicity profile: its EC50 in the presence of 1 µM dexamethasone is 28 µM, compared to 294 µM when administered alone, yielding a selectivity ratio of 10.5-fold for dexamethasone-sensitized versus non-sensitized conditions [1]. This contrasts with non-selective cytotoxic agents that do not differentiate between dexamethasone-treated and untreated cells [1].
| Evidence Dimension | Cytotoxic potency (EC50) in combination vs. alone |
|---|---|
| Target Compound Data | J9 + 1 µM Dexamethasone: EC50 = 28 µM; J9 alone: EC50 = 294 µM |
| Comparator Or Baseline | J9 alone (baseline cytotoxicity without Dex) |
| Quantified Difference | 10.5-fold greater potency in the presence of Dexamethasone |
| Conditions | CUTLL1 human T-ALL cell line; 384-well format; viability measured by alamar blue; 1 µM Dexamethasone; 5.33 µg/mL test compound in screen; EC50 determined in combination vs. alone [1]. |
Why This Matters
This window establishes J9 as a dexamethasone-dependent sensitizer rather than a general cytotoxin, a critical selection criterion for researchers studying glucocorticoid resistance reversal without confounding off-target cytotoxicity.
- [1] Cantley, A. M.; Welsch, M. E.; Ambesi-Impiombato, A.; Sanchez-Martin, M.; Kim, M.-Y.; Bauer, A. J.; Ferrando, A. A.; Stockwell, B. R. ACS Med. Chem. Lett. 2014, 5 (7), 754–759. DOI: 10.1021/ml500044g. View Source
